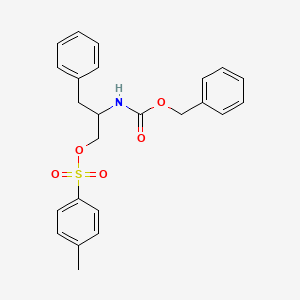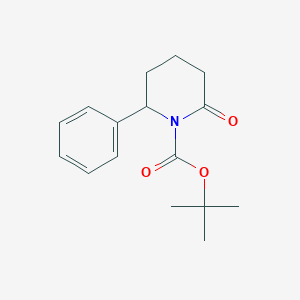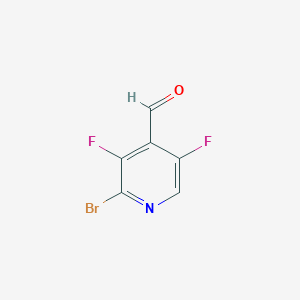
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide is an ionic liquid compound with the chemical formula C13H18INOS. It is known for its unique properties, such as being a solid at room temperature and its solubility in water and some organic solvents . This compound is primarily used as a catalyst in organic synthesis reactions and has applications in various electrochemical processes .
Preparation Methods
The synthesis of 1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide typically involves the reaction of indole with octyl iodide . The reaction conditions include:
Reactants: Indole and octyl iodide
Solvent: Often performed in an organic solvent like dichloromethane
Temperature: Room temperature
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The sulfo group can participate in substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide exerts its effects involves its ability to act as a catalyst. The molecular targets and pathways involved include:
Comparison with Similar Compounds
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide can be compared with other similar compounds, such as:
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar in structure but lacks the sulfo group, which affects its solubility and catalytic properties.
3-(4-carboxybenzyl)-1,2,3-trimethyl-3H-indol-1-ium-5-sulfonate: Contains a carboxybenzyl group, which provides different reactivity and applications.
The uniqueness of this compound lies in its sulfo group, which enhances its solubility in water and its effectiveness as a catalyst in various reactions .
Properties
CAS No. |
644979-02-2 |
|---|---|
Molecular Formula |
C12H16INO3S |
Molecular Weight |
381.23 g/mol |
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-sulfonic acid;iodide |
InChI |
InChI=1S/C12H15NO3S.HI/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H |
InChI Key |
NWSWGUAHXDVBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


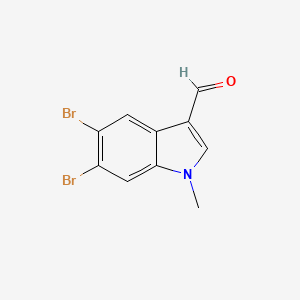
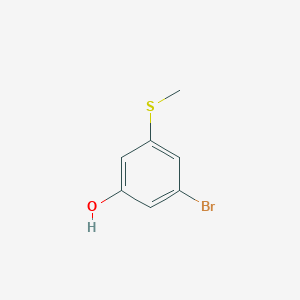
![[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12100826.png)



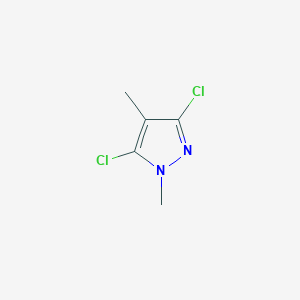
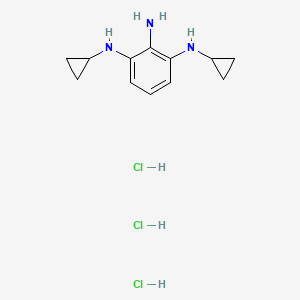
![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)
